Ethyl methyl(2-methylphenyl)phosphinate
Description
Ethyl methyl(2-methylphenyl)phosphinate (CAS: Not explicitly provided; structurally related to compounds in ) is an organophosphorus compound characterized by a phosphinate core (P=O) with ethyl, methyl, and 2-methylphenyl substituents. Its synthesis involves the reaction of methylphosphonite with anhydrous NiCl₂ catalysis, yielding the product in excellent yields (Scheme 3, ). This compound serves as a precursor in the synthesis of 1,2-azaphospholidine 2-oxide derivatives, which are valuable in medicinal and materials chemistry due to their heterocyclic reactivity . The 2-methylphenyl group imparts steric hindrance and electronic effects, influencing its reactivity in subsequent transformations, such as chlorination or amidation .
Properties
CAS No. |
61820-30-2 |
|---|---|
Molecular Formula |
C10H15O2P |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C10H15O2P/c1-4-12-13(3,11)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 |
InChI Key |
AGFMWTJYAWXSOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methyl(2-methylphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with 2-methylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between ethyl phosphinate and 2-methylphenyl halides. This method offers high yields and operational simplicity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine
Substitution: Substituted phosphinates with different alkyl or aryl groups
Scientific Research Applications
Ethyl methyl(2-methylphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in medicinal chemistry.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of ethyl methyl(2-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For instance, as a metalloprotease inhibitor, the compound binds to the active site of the enzyme, interfering with the enzyme’s ability to catalyze the hydrolysis of peptide bonds. This inhibition is achieved through the formation of a stable complex between the phosphinate group and the metal ion in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of phosphinate derivatives allows for tailored applications in agrochemicals, pharmaceuticals, and chemical warfare agents. Below is a detailed comparison of Ethyl methyl(2-methylphenyl)phosphinate with analogous compounds:
Structural and Functional Group Comparisons
Reactivity and Stability
- Steric Effects : The 2-methylphenyl group in this compound introduces steric hindrance, slowing down reactions at the phosphorus center compared to less bulky analogs like Ethyl (chloromethyl)(methyl)phosphinate .
- Electronic Effects: Electron-withdrawing groups (e.g., cyanomethyl in Ethyl (cyanomethyl)methylphosphinate) increase the electrophilicity of the phosphorus atom, enhancing reactivity toward nucleophiles. In contrast, the 2-methylphenyl group provides mild electron-donating effects, stabilizing intermediates in heterocyclic synthesis .
- Toxicity Profile: VX, a structural analog with a sulfanyl-diisopropylaminoethyl chain, exhibits extreme neurotoxicity due to irreversible acetylcholinesterase inhibition. This compound lacks such bioactive substituents, making it less hazardous .
Physical Properties
- Solubility : The 2-methylphenyl group enhances lipophilicity compared to aliphatic analogs like Ethyl (chloromethyl)(methyl)phosphinate, affecting solubility in organic solvents .
- Thermal Stability : Bulky aromatic substituents improve thermal stability, making this compound suitable for high-temperature reactions, unlike VX, which decomposes at elevated temperatures .
Research Findings and Industrial Relevance
- Pharmaceuticals : this compound derivatives show promise in anticancer and antiviral research due to their heterocyclic scaffolds .
- Chemical Warfare Detoxification : Phosphinates with hydrolyzable groups (e.g., chloromethyl) are studied as decontamination agents for nerve agents like VX .
- Catalysis: Nickel-catalyzed synthesis of this compound highlights its role in sustainable organophosphorus chemistry .
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